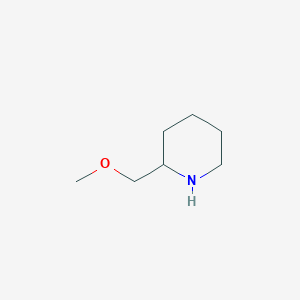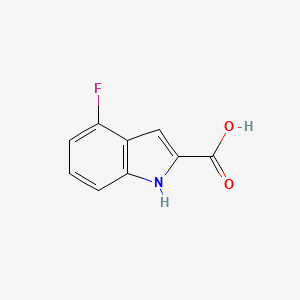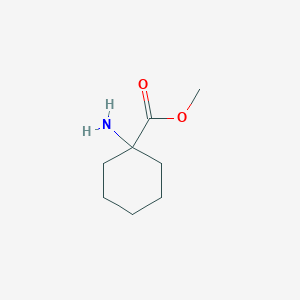
2-(Methoxymethyl)piperidine
Descripción general
Descripción
2-(Methoxymethyl)piperidine is a structural motif present in various piperidine derivatives, which are of significant interest due to their wide range of applications in medicinal chemistry and synthetic organic chemistry. Piperidine derivatives are known for their presence in bioactive molecules and pharmaceuticals, and they often serve as key intermediates in the synthesis of complex natural products and drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, including those with a 2-(methoxymethyl) substituent, has been explored through various methods. Efficient methods for the preparation of starting piperidine derivatives have been developed, utilizing metal triflate-catalyzed diastereoselective nucleophilic substitution reactions . Additionally, the synthesis of insecticidal piperidine alkaloids with methoxy substituents has been achieved starting from d-alanine, demonstrating the importance of stereocontrol in the synthesis of such compounds . Moreover, the synthesis of substituted piperidines and piperazines has been reported, starting from key intermediates like 1-(2-methoxyphenyl)piperazine .
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with methoxymethyl groups, has been elucidated using various analytical techniques such as NMR analysis and X-ray crystallography. These techniques have allowed for careful stereochemical assignments and the understanding of molecular conformations stabilized by hydrogen bonding and C-H...π interactions .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions. For instance, 3-methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide, showcasing a rare conversion of piperidines into pyrrolidines . The stereochemical outcome of acid-mediated amido cyclization reactions in the synthesis of dihydroxypiperidines is influenced by allylic 1,3-strain, demonstrating the complexity of chemical transformations involving piperidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their structural features, such as the presence of methoxymethyl groups. These properties are crucial for their biological activity and interaction with biological targets. For example, piperidine analogues with methoxy substituents have been examined for their binding affinity to the dopamine transporter, indicating the role of the N-substituent on affinity and selectivity . The effects of donor-acceptor groups on the structural and spectroscopic properties of hydrogen-bonded complexes of piperidine derivatives have also been studied, providing insights into their interaction with other molecules .
Aplicaciones Científicas De Investigación
Analytical Toxicology and Forensic Studies : 2-Methoxydiphenidine, a derivative of 2-(Methoxymethyl)piperidine, has been studied in the context of forensic toxicology. This research chemical, also known as MXP, was identified in post-mortem blood and urine in cases of fatalities. The study detailed the detection and characterization of various metabolites of MXP, providing valuable insights for analytical toxicologists (Elliott et al., 2015).
Pharmacology and Psychoactive Effects : Research has been conducted to understand the pharmacological, chemical, and psychoactive effects of Methoxphenidine (2-MXP), a structural analog of 2-(Methoxymethyl)piperidine. This study aimed to provide a comprehensive overview of the compound's effects and potential recreational use (Orsolini et al., 2015).
Electrochemical Synthesis : A study on 2-substituted piperidines, including 2-(Methoxymethyl)piperidine derivatives, explored their electrochemical anodic methoxylation. This research has implications for the synthesis of N-protected eneamides, which are useful building blocks for various synthetic transformations (Bodmann et al., 2006).
Drug Synthesis and Biological Evaluation : Piperidines, including 2-(Methoxymethyl)piperidine derivatives, have been synthesized and evaluated as dopamine transporter inhibitors, contributing to the understanding of their pharmacological properties and potential therapeutic applications (Lapa et al., 2019).
Synthetic Chemistry and Biological Activities : The synthesis of 2-substituted piperidines has been a focus of research to understand their potential biological activities. Enantiomerically pure 2-substituted piperidines have been synthesized, providing insights into their stereochemical properties and potential applications (Wanner et al., 1991).
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the therapeutic potential of 2-(Methoxymethyl)piperidine and other piperidine derivatives.
Propiedades
IUPAC Name |
2-(methoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399201 | |
| Record name | 2-(methoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)piperidine | |
CAS RN |
104678-13-9 | |
| Record name | 2-(methoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)






![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)




![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)